5-Iodo-2-methyl-N-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methyl-N-propylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 2nd position, and a propyl group attached to the nitrogen atom of the aniline ring. The unique structure of this compound makes it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methyl-N-propylaniline can be achieved through several methods. One common approach involves the iodination of 2-methyl-N-propylaniline. This can be done using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst like trifluoroacetic acid. The reaction typically occurs under mild conditions and yields the desired product with high regioselectivity .
Another method involves a multistep synthesis starting from 2-methyl-N-propylaniline. The first step is the nitration of the aromatic ring, followed by reduction to form the corresponding amine. The final step involves the iodination of the amine to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes using efficient and cost-effective iodinating agents. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, is becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methyl-N-propylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are effective.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted anilines can be formed.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
5-Iodo-2-methyl-N-propylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-N-propylaniline involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-propylaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2-methylaniline: Similar structure but without the propyl group, affecting its solubility and reactivity.
5-Iodo-N-propylaniline: Similar but lacks the methyl group, which can influence its chemical properties.
Uniqueness
5-Iodo-2-methyl-N-propylaniline is unique due to the combined presence of iodine, methyl, and propyl groups. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
5-iodo-2-methyl-N-propylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-3-6-12-10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWZUPCUPONTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.